(Z)-methyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
Description
(Z)-Methyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a structurally complex benzo[d]thiazole derivative featuring multiple functional groups:
- A benzo[d]thiazole core substituted with a sulfamoyl group (-SO₂NH₂) at position 4.
- An imino linkage (-NH-) at position 2, connecting to a 4-(N,N-diallylsulfamoyl)benzoyl moiety.
- A methyl acetate ester group at position 3 of the thiazole ring.
However, direct pharmacological or crystallographic data on this specific compound are absent in the provided evidence, necessitating comparisons with structurally related analogs.
Properties
IUPAC Name |
methyl 2-[2-[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O7S3/c1-4-12-26(13-5-2)37(32,33)17-8-6-16(7-9-17)22(29)25-23-27(15-21(28)34-3)19-11-10-18(36(24,30)31)14-20(19)35-23/h4-11,14H,1-2,12-13,15H2,3H3,(H2,24,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBIWKOCIXAIAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O7S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-Methyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a benzothiazole core, which is known for its diverse biological activities. The presence of the diallylsulfamoyl group enhances its pharmacological profile. The molecular formula is C₁₅H₁₈N₂O₄S₃, and its structure can be represented as follows:
Anti-inflammatory and Analgesic Properties
Research indicates that derivatives of benzothiazole, including compounds similar to this compound, exhibit significant anti-inflammatory and analgesic effects. In a study evaluating various thiazole derivatives, one compound demonstrated superior anti-inflammatory activity compared to standard reference drugs at a dosage of 50 mg/kg in rat models .
Antibacterial Activity
The antibacterial efficacy of related compounds has been documented against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from thiazole structures have shown promising results in inhibiting Staphylococcus aureus and Escherichia coli. A comparative analysis revealed that certain derivatives exhibited higher zones of inhibition than Ciprofloxacin, a commonly used antibiotic .
Free Radical Scavenging
The free radical scavenging activity of benzothiazole derivatives has been assessed through various assays, indicating their potential as antioxidants. Compounds similar to this compound have shown significant scavenging effects on DPPH radicals, suggesting their utility in preventing oxidative stress-related diseases .
Case Studies
- Study on Thiazole Derivatives : A comprehensive study evaluated the pharmacological profiles of various thiazole compounds, including those with the diallylsulfamoyl moiety. The results indicated a strong correlation between structural modifications and enhanced biological activity, particularly in anti-inflammatory assays .
- Antibacterial Evaluation : Another study focused on synthesizing new benzothiazole derivatives and assessing their antibacterial properties. The findings highlighted that certain synthesized compounds exhibited remarkable activity against resistant strains of bacteria, outperforming traditional antibiotics .
Data Tables
| Compound Name | Zone of Inhibition (mm) | Activity Type |
|---|---|---|
| Compound A | 27 | Antibacterial |
| Compound B | 22 | Antibacterial |
| (Z)-Methyl 2... | TBD | Anti-inflammatory |
| Reference Drug | 19 | Antibacterial |
Comparison with Similar Compounds
(a) 2-(5,6-Dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide (Compound 8)
- Key Features :
- Benzo[d]thiazole core with methyl substituents at positions 5 and 5.
- Sulfamoylphenyl acetamide side chain.
- Properties :
- IR peaks at 1382 cm⁻¹ and 1155 cm⁻¹ confirm the presence of the sulfamoyl (-SO₂NH₂) group.
- ¹H-NMR data indicate hydrogen bonding involving NH and SO₂NH₂ groups, critical for molecular stability.
- Comparison: Unlike the target compound, this analog lacks the diallylsulfamoyl-benzoyl imino moiety but shares the sulfamoyl group, suggesting shared solubility or receptor-binding profiles.
(b) Methyl 2-(2-Amino-1,3-thiazol-4-yl)-2-[(Z)-Methoxycarbonylmethoxyimino]ethanoate
- Key Features: Thiazole ring with amino and methoxycarbonyl groups. Z-configuration of the imino group, analogous to the target compound.
- Properties :
- Crystal structure reveals intermolecular N–H···N and N–H···O hydrogen bonds, stabilizing the lattice.
- Planar thiazole and ester moieties with dihedral angles of ~87° between rings.
- Comparison :
- The target compound’s diallylsulfamoyl-benzoyl group introduces steric bulk, likely reducing crystallinity compared to this simpler analog.
Sulfonamide-Containing Compounds
(a) Triflusulfuron Methyl Ester
- Key Features :
- Triazine-linked sulfonylurea herbicide.
- Methyl ester and trifluoroethoxy substituents.
- Properties :
- Acts as an acetolactate synthase (ALS) inhibitor, disrupting plant growth.
Functional Group Analysis
Research Findings and Implications
- Synthetic Challenges: The diallylsulfamoyl and imino groups in the target compound may complicate synthesis compared to simpler sulfonamide derivatives .
- Stability : Hydrogen bonding patterns observed in analogs (e.g., Compound 8 ) suggest the target compound may exhibit similar stabilization via NH···O/SO₂ interactions.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (Z)-methyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate?
- Methodological Answer : The compound’s synthesis likely involves multi-step reactions, including:
- Copolymerization : Analogous to polycationic dye-fixative synthesis, where monomers like CMDA and DMDAAC are copolymerized under controlled conditions (e.g., using APS as an initiator) .
- Imination and Sulfamoylation : Reacting benzothiazole derivatives with sulfamoyl and diallylsulfamoyl reagents under reflux, as seen in thiazolidinone syntheses (e.g., using DMF and ZnCl₂ as catalysts) .
- Stereochemical Control : Ensuring (Z)-isomer formation may require careful pH/temperature regulation during imine bond formation.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- HPLC Purity Analysis : ≥98% purity validation via HPLC, as standard for structurally complex sulfonamides .
- NMR and FTIR : Confirm sulfamoyl (-SO₂NH₂) and diallyl groups via H/C NMR (e.g., allylic protons at δ 5.1–5.8 ppm) and FTIR (S=O stretches at ~1350 cm⁻¹) .
- X-ray Crystallography : Resolve stereochemistry (Z-configuration) if single crystals are obtained via slow evaporation from DMF/water mixtures .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis yield and stereoselectivity?
- Methodological Answer :
- Flow Chemistry Integration : Adapt Omura-Sharma-Swern oxidation principles to enhance reaction efficiency and reduce byproducts (e.g., continuous-flow reactors for precise temperature/pH control) .
- Factor Screening : Use DoE to test variables like catalyst loading (ZnCl₂), solvent polarity (DMF vs. THF), and reaction time. For example, a 2³ factorial design can identify interactions between temperature, pH, and initiator concentration .
- Statistical Modeling : Apply response surface methodology (RSM) to predict optimal conditions for (Z)-isomer dominance .
Q. How should researchers resolve contradictions in reported reaction yields for similar benzothiazole derivatives?
- Methodological Answer :
- Variable Isolation : Compare protocols from literature (e.g., vs. 9) to isolate discrepancies in catalyst type (ZnCl₂ vs. APS), solvent (DMF vs. aqueous), or workup methods (ice quenching vs. gradual cooling) .
- Reproducibility Testing : Replicate conflicting procedures under controlled conditions (e.g., humidity-free environment for hygroscopic reagents) .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., hydrolysis of sulfamoyl groups) that may explain yield variations .
Q. What strategies ensure the compound’s stability during long-term storage and biological assays?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (e.g., sulfamoyl group stability above 150°C) .
- Lyophilization : Store as a lyophilized powder under inert gas (N₂/Ar) to prevent oxidation of diallyl groups .
- Buffered Solutions : Use pH 7.4 PBS with antioxidants (e.g., ascorbic acid) for in vitro assays to mitigate thiazole ring degradation .
Q. How do electronic effects of sulfamoyl and diallyl groups influence reactivity in downstream functionalization?
- Methodological Answer :
- Computational Modeling : Perform DFT calculations to map electron density on the benzothiazole core (e.g., sulfamoyl as electron-withdrawing, diallyl as electron-donating) .
- Kinetic Studies : Monitor nucleophilic substitution rates at the methyl acetate position under varying conditions (e.g., NaOMe/EtOH vs. LiOH/THF) .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s solubility: How to validate and address discrepancies?
- Methodological Answer :
- Solvent Screening : Systematically test solubility in aprotic (DMF, DMSO) vs. protic (MeOH, H₂O) solvents, noting pH dependence (e.g., sulfamoyl deprotonation above pH 9) .
- Dynamic Light Scattering (DLS) : Check for aggregation in aqueous buffers, which may falsely suggest insolubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
